molecular formula C16H21NO5 B13816346 Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-

Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-

Cat. No.: B13816346
M. Wt: 307.34 g/mol
InChI Key: HCCRSOLUESXFBI-CYBMUJFWSA-N
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Description

Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a dimethylethoxycarbonyl group, and a phenylmethyl ester group. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- typically involves multiple steps, starting with the preparation of the butanoic acid derivative One common method involves the esterification of butanoic acid with phenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the phenylmethyl ester The resulting ester is then reacted with 1,1-dimethylethoxycarbonyl chloride in the presence of a base, such as triethylamine, to introduce the dimethylethoxycarbonyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-: The (2S)- isomer has a different stereochemistry, which can affect its reactivity and interactions.

    Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester: Lacks the (2R)- configuration, leading to different chemical properties.

Uniqueness

The (2R)- configuration of Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- imparts unique stereochemical properties that can influence its biological activity and reactivity. This makes it distinct from other similar compounds and valuable in specific applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m1/s1

InChI Key

HCCRSOLUESXFBI-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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